

Lisaftoclax in Chronic Lymphocytic Leukemia: A Deep Dive into the Mechanism of Action

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For Immediate Release

Suzhou, China – December 16, 2025 – Ascentage Pharma's novel, orally administered small-molecule inhibitor, **Lisaftoclax** (APG-2575), is a next-generation B-cell lymphoma 2 (BCL-2) selective inhibitor that has demonstrated significant therapeutic potential for hematologic malignancies, particularly Chronic Lymphocytic Leukemia (CLL).[1] This technical guide provides an in-depth analysis of the core mechanism of action of **Lisaftoclax** in CLL, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Potent and Selective BCL-2 Inhibition

Lisaftoclax is a BH3 mimetic, designed to selectively bind to the anti-apoptotic protein BCL-2, which is frequently overexpressed in CLL cells.[2] This overexpression is a key mechanism by which CLL cells evade apoptosis (programmed cell death), leading to their accumulation.[3] By binding to the BH3 groove of BCL-2, **Lisaftoclax** displaces pro-apoptotic proteins, such as BIM.[4] This action restores the natural apoptotic process in malignant cells.[1]

The key mechanism of action of **Lisaftoclax** involves the disruption of the BCL-2 complex, thereby antagonizing its anti-death function and allowing the apoptosis process to resume in cancer cells.[4] The initiation of apoptosis requires the activation of BAX/BAK, which leads to oligomerization and the formation of pores in the mitochondrial outer membrane (MOMP).[4]



Preclinical studies have shown that **Lisaftoclax** treatment leads to an increase in the pro-death proteins BIM and Noxa, with BIM translocating from the cytosol to the mitochondria.[4]

Computational modeling and biochemical assays have confirmed that **Lisaftoclax** is a highly potent and selective BCL-2 inhibitor.[4] It exhibits a strong binding affinity for BCL-2, with a Ki value of less than 0.1 nmol/L.[4]

Quantitative Analysis of Lisaftoclax Activity

The potency of **Lisaftoclax** has been quantified across various preclinical models. The following tables summarize key quantitative data.

Parameter	Value	Target	Reference
Binding Affinity (Ki)	< 0.1 nmol/L	BCL-2	[4]
IC50	2 nM	BCL-2	[5]
IC50	5.9 nM	BCL-xl	[5]
Table 1: Biochemical Activity of Lisaftoclax			



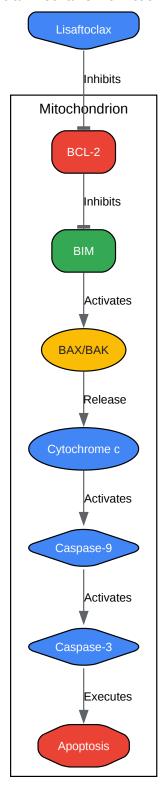
Cell Line	Cancer Type	Lisaftoclax IC50	Venetoclax IC50	Reference
Primary CLL Samples (4h exposure)	Chronic Lymphocytic Leukemia	~2-fold lower than Venetoclax	-	[4]
Multiple Myeloma Cell Lines (median)	Multiple Myeloma	3.6 μmol/L	4.4 μmol/L	[4]
Waldenström Macroglobulinem ia Cell Lines (median)	Waldenström Macroglobulinem ia	3.0 μmol/L	7.0 μmol/L	[4]
Primary Multiple Myeloma Cells (median)	Multiple Myeloma	1.33 μmol/L	3.01 μmol/L	[4]
Table 2: Comparative Cellular Activity of Lisaftoclax and Venetoclax				

Signaling Pathway of Lisaftoclax-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by Lisaftoclax in CLL cells.

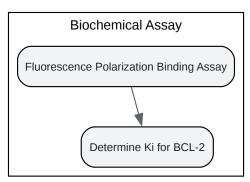


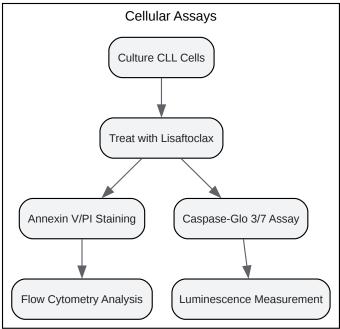
Lisaftoclax Mechanism of Action in CLL





Experimental Workflow for Assessing Lisaftoclax Activity





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